molecular formula C24H13NO5 B2776880 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-48-0

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2776880
CAS RN: 361478-48-0
M. Wt: 395.37
InChI Key: LBCUUROJNSIYRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, the synthesis was reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of a related compound, N-acetyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, contains a total of 38 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), and 1 imide .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For instance, the heterocyclizations of S,S-dipropyl- and S,S-dibutyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides to 1-ethyl- and 1-propylnaphtho[1,2,3-cd]-indol-6(2H)-ones were accompanied by the formation of the corresponding 1-[1-hydroxyethyl(propyl)]naphtho-[1,2,3-cd]indol-6(2H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, were characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .

Scientific Research Applications

Anticholinesterase Activity

A study focused on synthesizing and testing a number of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), demonstrating significant activity toward AChE. This suggests potential applications in treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Diversity-Oriented Synthesis

Another research developed a novel one-pot three-step method for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives. These compounds are structurally related to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide and exhibit a 2-pyrone scaffold, common in many biologically active natural and synthetic compounds (Vodolazhenko et al., 2012).

Synthesis of Analogues and Derivatives

Research on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, was reported. This study underscores the therapeutic potential of structurally similar compounds for the treatment of osteoarthritis (Owton et al., 1995).

Redox-Active Polymers

A study introduced redox-active materials based on a 10-(1,3-dithiol-2-ylidene)anthracen-9(10H)-one core, highlighting the electron accepting and donating properties of these compounds. Such materials have promising applications in organic batteries (Schmidt et al., 2015).

Antioxidant and Antibacterial Activities

A novel synthesis approach for 4H-chromene-3-carboxamide derivatives was developed, showcasing their antioxidant and antibacterial activities. This demonstrates the potential of such compounds in pharmaceutical applications (Chitreddy & Shanmugam, 2017).

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO5/c26-18-12-20(30-19-11-4-3-8-15(18)19)24(29)25-17-10-5-9-16-21(17)23(28)14-7-2-1-6-13(14)22(16)27/h1-12H,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCUUROJNSIYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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